molecular formula C11H12F2N2O5S B2441753 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine CAS No. 2418728-07-9

2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine

Cat. No. B2441753
CAS RN: 2418728-07-9
M. Wt: 322.28
InChI Key: POSPHXFFVNXBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine, also known as FSPTI, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme called pyruvate dehydrogenase kinase (PDK), which plays a crucial role in regulating glucose metabolism in cells.

Mechanism of Action

As mentioned earlier, 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine inhibits PDK, which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is responsible for converting pyruvate, a product of glucose metabolism, into acetyl-CoA, which can be used to produce energy in the form of ATP. By inhibiting PDK, this compound increases PDH activity, leading to increased glucose metabolism and ATP production.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound reduces cell growth and increases apoptosis by inhibiting PDK and increasing PDH activity. In animal models of diabetes and obesity, this compound has been shown to improve glucose tolerance and insulin sensitivity. Additionally, this compound has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine in lab experiments is its specificity for PDK. This allows researchers to selectively inhibit PDK without affecting other enzymes involved in glucose metabolism. Additionally, this compound has been shown to have low toxicity in animal models, indicating that it may be a safe compound to use in future studies. However, one limitation of this compound is its low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, this compound may be investigated for its potential use in other metabolic disorders, such as non-alcoholic fatty liver disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.

Synthesis Methods

The synthesis of 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine involves a series of chemical reactions, starting with the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with morpholine to produce the morpholine ester. Finally, the fluoromethyl group is introduced using a reagent called diethylaminosulfur trifluoride. The overall yield of this synthesis is around 35%.

Scientific Research Applications

2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been primarily studied for its potential use in cancer research. PDK is overexpressed in many types of cancer cells, and its inhibition by this compound has been shown to reduce cancer cell growth and increase apoptosis (programmed cell death). Additionally, this compound has been investigated for its potential use in treating metabolic disorders such as diabetes and obesity, as well as neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-(fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O5S/c12-4-10-7-15(1-2-19-10)11(16)8-3-9(6-14-5-8)20-21(13,17)18/h3,5-6,10H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSPHXFFVNXBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)CF
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.